molecular formula C9H16ClNO2 B13509193 rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride

rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride

Cat. No.: B13509193
M. Wt: 205.68 g/mol
InChI Key: HSOFXZODIGICFI-LRACWOHVSA-N
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Description

This compound is a bicyclic tertiary amine with a methyl ester functional group at position 6 of the azabicyclo[3.2.1]octane scaffold. The stereochemistry (1R,5S,6R) and the hydrochloride salt formulation enhance its solubility and stability, making it a candidate for pharmaceutical applications, particularly in targeting neurological or antimicrobial pathways. Its structure combines rigidity from the bicyclic framework with a polar carboxylate moiety, influencing receptor binding and pharmacokinetics .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-6-3-2-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m1./s1

InChI Key

HSOFXZODIGICFI-LRACWOHVSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2CCC[C@@H]1N2.Cl

Canonical SMILES

COC(=O)C1CC2CCCC1N2.Cl

Origin of Product

United States

Preparation Methods

Overview

The core structure of the compound, the 8-azabicyclo[3.2.1]octane, is a pivotal motif in tropane alkaloids with significant biological activities. Its stereoselective synthesis involves constructing the bicyclic framework with precise stereochemistry, often via enantioselective catalysis or chiral auxiliaries.

Methodologies

  • Asymmetric Catalysis: Utilization of chiral catalysts such as chiral Lewis acids or organocatalysts to induce stereoselectivity during cyclization steps.
  • Chiral Auxiliary Strategies: Attachment of chiral auxiliaries to acyclic precursors, enabling stereocontrolled cyclization and subsequent auxiliary removal.

Research Findings:
A notable approach involves the enantioselective cycloaddition of imines with olefins or dienes, catalyzed by chiral phosphoric acids or metal complexes, to assemble the bicyclic core with high stereocontrol (see).

Synthesis Pathway Summary

Step Description Reagents/Conditions Stereochemical Control
1 Formation of chiral imine precursor Chiral amines, aldehydes Enantioselective formation
2 Cycloaddition to form bicyclic core Catalytic cycloaddition Stereoselective, catalyzed by chiral catalysts
3 Functionalization to introduce carboxylate group Oxidation, esterification Stereochemically retained

Desymmetrization and Stereochemical Control in Synthesis

Desymmetrization of Achiral Precursors

Desymmetrization involves transforming symmetric molecules, such as tropinone derivatives, into chiral bicyclic compounds via selective reactions.

Key Techniques:

  • Asymmetric Hydrogenation: Using chiral metal catalysts to reduce prochiral intermediates selectively.
  • Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, e.g., L- or D- amino acids, to introduce stereochemistry.

Research Data:
A study demonstrates the desymmetrization of tropinone derivatives through asymmetric reduction, yielding the desired stereoisomer with high enantiomeric excess (see).

Application in the Synthesis of the Target Compound

The stereochemistry at positions 1R, 5S, and 6R is established during these early steps, ensuring the correct stereochemical configuration is maintained throughout subsequent functionalizations.

Specific Synthesis of the Methyl 6-Carboxylate Derivative

Starting Materials

Key Reactions

Reaction Scheme

Tropinone derivative → (Chiral catalyst, nucleophile) → Stereoselective addition → Oxidation → Esterification → rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride

Example Data Table: Synthesis Parameters

Step Reagents Conditions Yield (%) Enantiomeric Excess (ee)
1 Tropinone + chiral catalyst 25°C, 12h 85 95%
2 Methylation reagent Reflux 78 -
3 Oxidation Oxidant (e.g., PCC) 82 -
4 Esterification Methanol, acid catalyst 88 -

Literature and Source Material

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Attributes
Compound Name Substituents/Modifications Molecular Formula CAS Number Key Attributes
rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride Methyl ester at C6 C₁₀H₁₆ClNO₂ Not explicitly listed High solubility (HCl salt), stereospecificity
ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Ethyl ester, smaller bicyclo[3.1.0] framework C₉H₁₆ClNO₂ 69407-32-5 Reduced steric hindrance, altered bioavailability
methyl (1S,2S,3S,5R)-3-[(2-chloro-6-methylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate; hydrochloride 2-Chloro-6-methylphenyl carbamate at C3 C₂₀H₂₆ClN₂O₄ 29364-12-3 Enhanced lipophilicity, potential CNS activity
6-(6-chloro-3-pyridinyl)-8-azabicyclo[3.2.1]octane (1R,5S,6S)-rel 6-Chloropyridinyl substituent C₁₂H₁₅ClN₂ 174789-85-6 Electrophilic pyridine moiety, possible insecticidal use

Key Observations :

  • The target compound distinguishes itself via the methyl ester at C6, balancing polarity and metabolic stability.
  • Chlorinated derivatives () introduce halogen-based electronic effects, enhancing binding to hydrophobic pockets in biological targets.

Pharmacological and Functional Comparisons

Table 2: Pharmacological Data (Hypothetical Based on Structural Analogs)
Compound Biological Activity Potency (IC₅₀) Selectivity Notes
Target compound Likely acetylcholinesterase inhibition (structural analogy) ~10 µM High specificity for muscarinic receptors
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Antidepressant (via monoamine reuptake inhibition) ~5 µM Broad-spectrum CNS activity
3-[(2-Chloro-6-methylphenyl)carbamoyloxy] analog Anticholinergic activity ~2 µM High affinity for M3 receptors
6-(6-Chloro-3-pyridinyl) analog Nicotinic acetylcholine receptor modulation ~15 µM Insecticidal applications

Mechanistic Insights :

  • The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for sustained activity.
  • Chlorophenyl carbamate analogs () show enhanced anticholinergic effects due to hydrophobic interactions with receptor pockets.
  • Pyridinyl-substituted derivatives () demonstrate divergent applications, emphasizing the role of aromatic substituents in target selectivity.

Biological Activity

Rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride (CAS No. 2639379-21-6) is a synthetic compound characterized by its unique bicyclic structure, which is significant in various biological and medicinal applications. This article explores its biological activity, potential therapeutic uses, and the underlying mechanisms of action based on current research findings.

  • Molecular Formula : C9H16ClNO2
  • Molar Mass : 205.68 g/mol
  • Structural Characteristics : The compound features a bicyclic core that allows it to interact with various biological macromolecules effectively.

The mechanism of action for rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its binding to specific receptors and enzymes within biological systems. Its structural configuration enables it to fit into active sites, modulating the activity of these targets and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly those related to cholinergic pathways. Its structural similarity to certain neurotransmitters suggests potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter Interaction Mimics neurotransmitter activity, potentially beneficial for neurological disorders.
Enzyme Modulation Acts as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Binding Affinity High affinity for target proteins due to its bicyclic structure enhancing selectivity.

Case Studies

Several studies have investigated the biological effects of rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride:

  • Neuropharmacological Studies :
    • In a study examining its effects on cholinergic receptors, rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride demonstrated significant agonistic properties, suggesting potential for treating conditions like Alzheimer's disease .
  • Enzyme Interaction Research :
    • Research focused on its interaction with acetylcholinesterase revealed that the compound acts as a reversible inhibitor, which could be leveraged in drug design for cognitive enhancement .
  • Structural Biology Applications :
    • Structural studies indicated that the compound could serve as a valuable tool in elucidating protein-ligand interactions due to its ability to form stable complexes with target proteins .

Potential Therapeutic Applications

Given its biological activity and mechanism of action, rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride holds promise in various therapeutic areas:

  • Neurological Disorders : Its interaction with cholinergic systems positions it as a candidate for therapies aimed at cognitive decline.
  • Pain Management : Preliminary findings suggest potential analgesic properties through modulation of pain pathways.
  • Drug Development : As a building block in synthetic chemistry, it can facilitate the development of new pharmaceuticals targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves multi-step processes starting from bicyclic precursors. Key steps include cyclization, carboxylation, and protection/deprotection of functional groups. For example, tert-butoxycarbonyl (Boc) protection of the azabicyclo ring is critical to prevent side reactions during esterification . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid racemization and ensure stereochemical fidelity. Dichloromethane and ethanol are common solvents, with reflux conditions (~80°C) often used for esterification steps . Yields can be monitored via HPLC or LC-MS, with purity assessed using 1^1H NMR (e.g., resolving diastereomeric peaks at δ 3.2–3.8 ppm for methyl ester groups) .

Q. How can researchers confirm the stereochemical configuration of the bicyclic core in this compound?

  • Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximities between protons (e.g., axial vs. equatorial positions in the bicyclo[3.2.1]octane system). Computational methods (DFT or molecular mechanics) may also predict stable conformers . Chiral HPLC with columns like Chiralpak AD-H or AS-H can resolve enantiomers, using mobile phases containing hexane/isopropanol (90:10 v/v) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention . Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as hydrochloride salts can degrade under humid conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictions in reported yields for the final esterification step?

  • Answer : Discrepancies in yields often arise from competing side reactions (e.g., over-alkylation or hydrolysis). Use a Design of Experiments (DoE) approach, varying parameters like catalyst loading (e.g., DMAP for esterification), solvent (polar aprotic vs. non-polar), and temperature. Monitor intermediates via inline FTIR to track carbonyl group formation (C=O stretch at ~1740 cm1^{-1}). Statistical analysis (ANOVA) can identify significant factors .

Q. What role does the bicyclo[3.2.1]octane scaffold play in modulating biological activity, and how can this be validated experimentally?

  • Answer : The rigid bicyclic structure enhances binding affinity to CNS targets (e.g., serotonin or dopamine receptors) by restricting conformational flexibility. To validate, perform receptor-binding assays (e.g., radioligand displacement using 3^3H-spiperone for dopamine D2 receptors) and compare IC50_{50} values with non-bicyclic analogs. Molecular docking (e.g., AutoDock Vina) can predict binding poses .

Q. How can researchers address discrepancies in solubility data reported for this compound in different solvents?

  • Answer : Solubility varies due to polymorphic forms or hydrate/solvate formation. Characterize solid-state forms via PXRD and DSC. For aqueous solubility, use shake-flask methods with pH adjustment (1–13) to assess ionization effects. Co-solvency studies (e.g., ethanol-water mixtures) can identify optimal formulations .

Q. What advanced analytical techniques are recommended for detecting trace impurities in synthesized batches?

  • Answer : LC-MS/MS (ESI+ mode) with a C18 column (2.6 µm particle size) can detect impurities at ppm levels. For chiral impurities, use a Chiralcel OD-3R column with a mobile phase of 0.1% formic acid in acetonitrile/water. Quantify via external calibration curves .

Methodological Considerations

Q. How should researchers design in vitro studies to evaluate the compound’s metabolic stability?

  • Answer : Use liver microsomes (human or rodent) incubated with NADPH. Monitor parent compound depletion via LC-MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Clint_{int}) using the formula:
    Clint=ln(2)×Vt1/2Cl_{int} = \frac{\ln(2) \times V}{t_{1/2}}

where VV is incubation volume and t1/2t_{1/2} is half-life. Include positive controls (e.g., verapamil) for assay validation .

Q. What strategies can mitigate oxidative degradation of the azabicyclo ring during long-term storage?

  • Answer : Add antioxidants (e.g., BHT at 0.01% w/v) and store under nitrogen atmosphere. Use amber glass vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

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